![molecular formula C18H17Cl3F2N4OS B605217 GSK2110183 hydrochloride CAS No. 2070009-64-0](/img/structure/B605217.png)
GSK2110183 hydrochloride
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Overview
Description
GSK2110183 hydrochloride, also known as Afuresertib, is a potent, orally bioavailable Akt inhibitor . It is a structural analogue of GSK2110183 .
Chemical Reactions Analysis
GSK2110183 hydrochloride is an inhibitor of the AKT kinases . It is known to decrease the phosphorylation of several substrates downstream of AKT .Physical And Chemical Properties Analysis
GSK2110183 hydrochloride has a molecular weight of 481.77 . It is a solid substance . Its solubility is 100 mg/mL in DMSO (ultrasonic) and 25 mg/mL in water (ultrasonic) .Scientific Research Applications
Treatment of Multiple Myeloma : GSK2110183 has shown promise in treating multiple myeloma. It's a potent, orally available inhibitor of AKT, a kinase involved in tumor cell survival. In a Phase I study, GSK2110183 demonstrated favorable safety, pharmacokinetics, and clinical activity in patients with advanced hematologic malignancies, particularly in multiple myeloma (Spencer et al., 2011).
Enhanced Anti-Tumor Effects : GSK2110183, in combination with MEK inhibitor, has shown enhanced anti-tumor effects. It's a selective, ATP-competitive inhibitor of AKT and has inhibited tumor growth in mouse models with various histologic origins (Dumble et al., 2014).
Role in Glioblastoma Treatment : GSK2110183 has been studied for its potential therapeutic effect in glioblastoma, a highly malignant brain tumor. Its inhibition of GSK3β (Glycogen Synthase Kinase 3β), which is frequently overexpressed in glioblastomas, resulted in the apoptosis and attenuated survival and proliferation of glioblastoma cells (Kotliarova et al., 2008).
Applications in Prostate Cancer : Studies have also explored its use in prostate cancer, where GSK3β activity is required for androgen-stimulated gene expression. Inhibitors like GSK2110183 could potentially play a role in treating prostate cancer (Liao et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4OS.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVQLTLODHPIJM-PPHPATTJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3F2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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